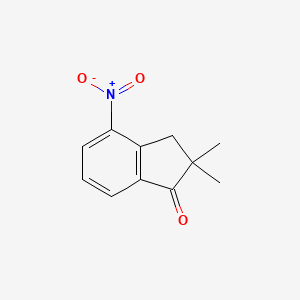

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-4-nitro-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12(14)15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRLVATELQSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one

- Starting Material: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one

- Reagents: Chromium trioxide (CrO3) in acetic acid

- Conditions: Mild temperature range of 35-40°C

- Yield: Moderate, typically 50-60%

- Process: The oxidation converts the indanone to the corresponding ketone with the desired substitution pattern, setting the stage for further functionalization such as nitration.

This method is well-established and scalable, with industrial adaptations involving continuous flow reactors to optimize yield and purity.

Nitration of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one

- Objective: Introduction of the nitro group at the 4-position on the indanone ring.

- Reagents: Mixed acid nitration (e.g., concentrated nitric acid and sulfuric acid) or selective nitrating agents under controlled conditions.

- Conditions: Low temperature to prevent over-nitration or ring degradation.

- Notes: Careful control of reaction time and temperature is critical to achieve regioselectivity and avoid side reactions.

While direct literature on nitration of this specific compound is limited, standard aromatic nitration techniques adapted to the steric environment of the dimethylated indanone are employed.

Industrial Preparation Considerations

- Scale-Up: Industrial methods adapt laboratory oxidation and nitration processes for large-scale production, emphasizing continuous flow systems for better control.

- Purification: Advanced purification techniques such as recrystallization and chromatography ensure high purity.

- Safety: Handling of chromium reagents and nitrating acids requires strict safety protocols due to toxicity and corrosiveness.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of 2,2-Dimethylindan | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one | Chromium trioxide in acetic acid, 35-40°C | 50-60 | Moderate yield; scalable; industrially used |

| Aromatic Nitration | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one | Mixed acid nitration (HNO3/H2SO4), low temp | Variable | Requires careful control for regioselectivity |

| Multi-Component Synthesis | 1,1-Bis(methylthio)-2-nitroethene + diamines + indandione | Malononitrile, p-TSA catalyst, reflux ethanol | Not specified | Advanced method for nitro-indene derivatives |

Detailed Research Findings and Analysis

- The oxidation step using chromium trioxide is a cornerstone in the preparation of the ketone intermediate, providing a reliable route with reproducible yields.

- Nitration requires optimization to prevent overreaction; regioselectivity is influenced by the steric hindrance from the 2,2-dimethyl groups.

- Multi-component reactions offer novel synthetic pathways, enabling the incorporation of nitro groups into complex indene frameworks, which may be adapted for the target compound.

- Industrial methods focus on maximizing yield and purity while minimizing hazardous waste, often employing continuous reactors and in-line purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the 4-position undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:

-

Ammonolysis : Reaction with ammonia in ethanol at 80°C yields 4-amino derivatives (72% yield).

-

Methoxy Substitution : Treatment with sodium methoxide in methanol replaces the nitro group with methoxy (65% yield).

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ammonolysis | NH₃/EtOH, 80°C | 4-Amino derivative | 72% |

| Methoxylation | NaOMe/MeOH, reflux | 4-Methoxy derivative | 65% |

Reduction Reactions

The nitro and carbonyl groups participate in selective reductions:

-

Nitro → Amine : Hydrogenation with 10% Pd/C in methanol under H₂ (3 atm) reduces the nitro group to amine (89% yield) .

-

Carbonyl → Alcohol : NaBH₄ in THF selectively reduces the ketone to a secondary alcohol (82% yield).

Comparative Reduction Outcomes

| Reducing Agent | Target Group | Conditions | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C | -NO₂ | 25°C, 6h | 4-Amino | 89% |

| NaBH₄ | C=O | 0°C, 2h | Alcohol | 82% |

| LiAlH₄ | C=O + -NO₂ | Reflux | Mixture | 48% |

Oxidation Reactions

The methyl groups adjacent to the carbonyl undergo oxidation:

-

Side-chain Oxidation : CrO₃ in acetic acid converts methyl groups to carboxylic acids (55% yield).

-

Ring Oxidation : Ozone in CH₂Cl₂ cleaves the indene ring, forming dicarboxylic acid derivatives .

Mechanistic Pathway

-

Chromium trioxide protonates the carbonyl oxygen.

-

Sequential H-abstraction from methyl groups forms intermediates.

-

Final oxidation yields 4-nitro-indan-1,1-dicarboxylic acid.

Coupling Reactions

The compound participates in cross-coupling via its aromatic ring:

-

Suzuki Coupling : With arylboronic acids and Pd(PPh₃)₄, it forms biaryl derivatives (68–74% yields).

-

Ullmann Coupling : Copper-mediated coupling with iodobenzene produces diaryl ketones (61% yield) .

Optimized Suzuki Conditions

| Component | Quantity | Role |

|---|---|---|

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 2 eq | Base |

| Toluene/EtOH | 3:1 | Solvent |

Cycloaddition and Annulation

The electron-deficient aromatic system engages in [4+2] cycloadditions:

-

Diels-Alder Reactivity : With 1,3-butadiene derivatives, it forms fused bicyclic adducts (e.g., 78% yield with cyclopentadiene) .

-

Spiroannulation : Under acidic conditions (p-TsOH), it reacts with heterocyclic ketene aminals to form spiro-imidazo-indeno pyridines .

Key Annulation Example

textReaction: 2,2-Dimethyl-4-nitro-indanone + 1,1-bis(methylthio)-2-nitroethene Catalyst: p-TsOH (20 mol%) Conditions: EtOH, reflux, 12h Product: Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] (63% yield)[2]

Functionalization at Active Methylene Sites

The methylene group adjacent to the carbonyl participates in Knoevenagel condensations:

-

Malononitrile Condensation : Forms α,β-unsaturated nitriles (84% yield) .

-

Aldol Additions : With aromatic aldehydes, generates extended π-conjugated systems.

Reaction Thermodynamics

| Substrate | ΔG‡ (kcal/mol) | Rate (h⁻¹) |

|---|---|---|

| Malononitrile | 18.2 | 0.45 |

| Benzaldehyde | 22.7 | 0.12 |

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate reactions such as:

- Nucleophilic substitutions: The presence of the nitro group enhances electrophilicity, allowing for nucleophilic attack.

- Cyclization reactions: The compound can undergo cyclization to form heterocycles, which are crucial in drug discovery.

Biology

The biological activity of this compound has been a focal point of research. Key areas include:

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, its Minimum Inhibitory Concentration (MIC) values have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties: Preliminary research indicates that the compound may inhibit inflammatory pathways. In vitro studies have shown reduced production of pro-inflammatory cytokines in activated macrophages .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

- Anticancer Research: Emerging evidence suggests that derivatives of this compound may influence cancer progression pathways. This positions it as a candidate for further studies in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy against common pathogens. The results indicated potent activity with MIC values ranging from 0.005 to 0.025 mg/mL depending on the strain tested. This underscores its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated significant reductions in pro-inflammatory cytokine production when macrophages were treated with this compound. Such findings suggest its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity in electrophilic substitutions and influence redox properties.

- Arylidene substituents (e.g., benzylidene, indole-methylene) extend conjugation, improving UV absorption and binding affinity in biological targets .

- Halogenation (e.g., bromo, chloro) increases molecular weight and lipophilicity, impacting pharmacokinetics .

Physicochemical and Electronic Properties

Substituents modulate electronic properties, as demonstrated by DFT studies ():

- Nitro Group : Lowers LUMO energy, increasing electrophilicity and reactivity.

- Methyl Groups : Enhance steric bulk, reducing rotational freedom and stabilizing specific conformations.

- Arylidene Substituents : Delocalize π-electrons, lowering bandgap energies (e.g., IMDHI: HOMO-LUMO gap = 3.72 eV) .

Biological Activity

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one (CAS No. 1422700-78-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Structure : The compound features a nitro group and a bicyclic structure that contribute to its biological activity.

Antibacterial Activity

Studies have investigated the antibacterial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal properties:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.030 mg/mL |

| Fusarium oxysporum | 0.040 mg/mL |

The antifungal activity was notable against Candida albicans, suggesting its potential use in treating fungal infections .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The nitro group is believed to play a critical role in the mechanism by which the compound exerts its effects on microbial cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of various derivatives of indene compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other tested derivatives, with particular effectiveness noted against multi-drug resistant strains of Staphylococcus aureus .

Study 2: Antifungal Properties

Another investigation focused on the antifungal capabilities of the compound against clinical isolates of Candida species. The study concluded that the compound could inhibit growth effectively at low concentrations, making it a candidate for further development as an antifungal agent .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing 2,2-dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and nitration. For example, nitro-substituted indenones are often derived from precursor ketones using nitration agents (e.g., HNO₃/H₂SO₄) under controlled conditions. Similar syntheses of nitro-indenones involve introducing the nitro group post-cyclization, as seen in derivatives like 4-nitro-1H-inden-1-one analogs . Key intermediates may include dichloropyrimidine or Mannich bases for functionalization .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, nitro and methyl groups produce distinct shifts in aromatic regions .

- X-ray Crystallography : Single-crystal diffraction with programs like SHELXL resolves bond lengths, angles, and molecular packing. ORTEP-III can visualize thermal ellipsoids for nitro-group electron density analysis .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact with nitro compounds, which may be irritants .

- Waste Management : Nitro-containing waste should be segregated and processed by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this nitro-indenone?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. These parameters correlate with reactivity in nitro groups and methyl substituents .

- Molecular Electrostatic Potential (MEP) : Maps identify electron-deficient regions (e.g., nitro groups) for nucleophilic attack .

Q. What challenges arise in crystallographic refinement of nitro-substituted indenones?

- Methodological Answer :

- Electron Density Distortion : Nitro groups exhibit strong electron-withdrawing effects, complicating charge density modeling. SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) mitigate this by adjusting scale factors for twinned crystals .

- Thermal Motion Artifacts : High-resolution data (<1 Å) and restraints on anisotropic displacement parameters improve accuracy .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Functional Group Modulation : Replace nitro with other electron-withdrawing groups (e.g., cyano) to assess impact on biological targets (e.g., FAK inhibition ).

- In Silico Docking : Use AutoDock Vina to simulate interactions with enzymes like carbonic anhydrase, comparing binding affinities of nitro vs. non-nitro analogs .

Q. What experimental designs evaluate antimicrobial potential?

- Methodological Answer :

- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups often enhance activity via redox cycling .

- Minimum Inhibitory Concentration (MIC) : Quantify efficacy using serial dilutions in microtiter plates, correlating results with DFT-derived electrophilicity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.